REACTION_CXSMILES
|
[F-:1].[K+].[CH3:3][N:4]1[C:8](Cl)=[C:7]([CH:10]=[O:11])[C:6]([C:12]([F:15])([F:14])[F:13])=[N:5]1>CN(C=O)C>[F:1][C:8]1[N:4]([CH3:3])[N:5]=[C:6]([C:12]([F:15])([F:14])[F:13])[C:7]=1[CH:10]=[O:11] |f:0.1|
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Name
|
|
Quantity
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10.6 g
|
Type
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reactant
|
Smiles
|
CN1N=C(C(=C1Cl)C=O)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
The mixture was poured onto ice (250 g)
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Type
|
ADDITION
|
Details
|
was mixed thoroughly
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Type
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EXTRACTION
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Details
|
The mixture was extracted with ether (5×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The ether solution was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=NN1C)C(F)(F)F)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |